molecular formula C13H20ClNO B5976048 (E)-4-(2,3-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride

(E)-4-(2,3-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride

Cat. No.: B5976048
M. Wt: 241.76 g/mol
InChI Key: KNPCPAGUBABNLH-FXRZFVDSSA-N
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Description

(E)-4-(2,3-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a butenylamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2,3-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 2,3-dimethylphenol with an appropriate alkylating agent to introduce the phenoxy group. This is followed by the formation of the butenylamine moiety through a series of reactions involving amination and subsequent methylation. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2,3-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

(E)-4-(2,3-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-4-(2,3-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dimethylphenoxy)pyrrolidine
  • N-[2-(2,3-Dimethylphenoxy)ethyl]acetamide

Uniqueness

(E)-4-(2,3-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

(E)-4-(2,3-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11-7-6-8-13(12(11)2)15-10-5-4-9-14-3;/h4-8,14H,9-10H2,1-3H3;1H/b5-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPCPAGUBABNLH-FXRZFVDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC=CCNC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)OC/C=C/CNC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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